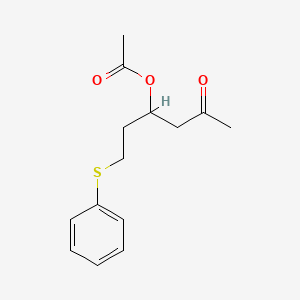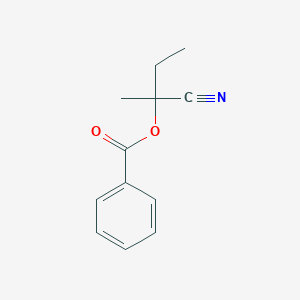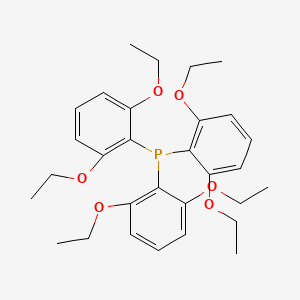
Tris(2,6-diethoxyphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,6-diethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,6-diethoxyphenyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,6-diethoxyphenyl)phosphane typically involves the reaction of 2,6-diethoxyphenylmagnesium bromide with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C8H11MgBr+PCl3→P(C8H11)3+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,6-diethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used.
Coordination: Transition metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Tris(2,6-diethoxyphenyl)phosphane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Tris(2,6-diethoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic cycles. The electron-donating properties of the 2,6-diethoxyphenyl groups enhance the reactivity of the metal center, making it more effective in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,6-dimethoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three methoxy groups on each phenyl ring.
Uniqueness
Tris(2,6-diethoxyphenyl)phosphane is unique due to the presence of ethoxy groups, which can influence its steric and electronic properties differently compared to methoxy-substituted analogs. This can result in variations in reactivity and selectivity in catalytic applications.
Propriétés
Numéro CAS |
85417-42-1 |
|---|---|
Formule moléculaire |
C30H39O6P |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
tris(2,6-diethoxyphenyl)phosphane |
InChI |
InChI=1S/C30H39O6P/c1-7-31-22-16-13-17-23(32-8-2)28(22)37(29-24(33-9-3)18-14-19-25(29)34-10-4)30-26(35-11-5)20-15-21-27(30)36-12-6/h13-21H,7-12H2,1-6H3 |
Clé InChI |
FWVVEAVTTAPEHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)OCC)P(C2=C(C=CC=C2OCC)OCC)C3=C(C=CC=C3OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



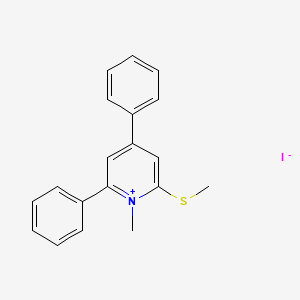
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

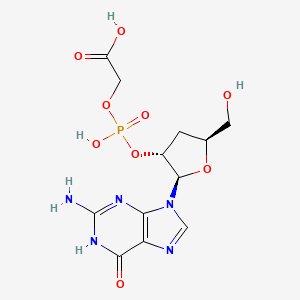
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
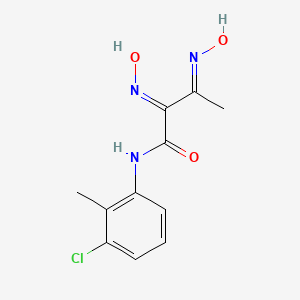
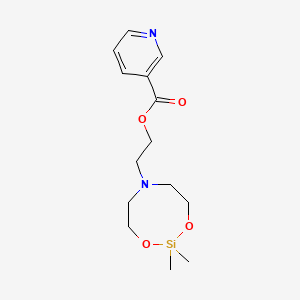
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
